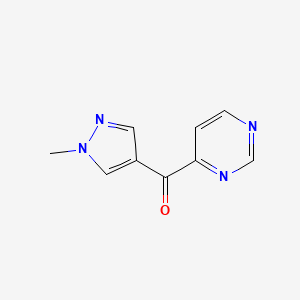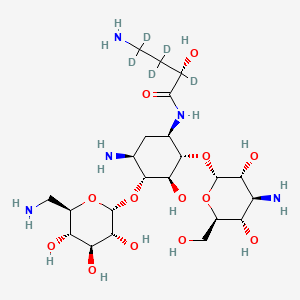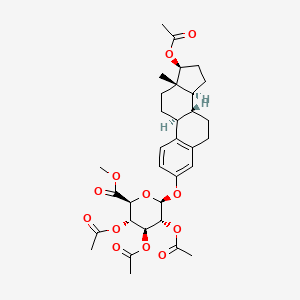
5-Chlorobenzofuran-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chlorobenzofuran-7-amine is an organic compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorobenzofuran-7-amine typically involves the following steps:
Furan Synthesis: The starting material, furan, is synthesized through the dehydration of pentose sugars or by the decarboxylation of furfural.
Chlorination: The furan ring is chlorinated at the 5-position using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Amination: The chlorinated furan undergoes amination at the 7-position using ammonia or an amine source under high-temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Chlorobenzofuran-7-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce the nitro group to an amine or other reduced forms.
Substitution: Substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Common reducing agents include iron and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) with a catalyst.
Substitution: Substitution reactions often use nucleophiles such as sodium hydroxide (NaOH) or halides.
Major Products Formed:
Oxidation Products: Nitrobenzofuran derivatives.
Reduction Products: Amino derivatives of benzofuran.
Substitution Products: Various substituted benzofurans depending on the nucleophile used.
Scientific Research Applications
5-Chlorobenzofuran-7-amine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its pharmacological effects and potential use in drug development.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Chlorobenzofuran-7-amine exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. The molecular targets and pathways involved can vary, but often include interactions with specific proteins or nucleic acids.
Comparison with Similar Compounds
5-Chlorobenzofuran-7-amine is similar to other benzofuran derivatives, such as 2-Chlorobenzofuran-5-amine and 3-Chlorobenzofuran-6-amine its unique substitution pattern at the 5- and 7-positions gives it distinct chemical and biological properties
Properties
Molecular Formula |
C8H6ClNO |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
5-chloro-1-benzofuran-7-amine |
InChI |
InChI=1S/C8H6ClNO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H,10H2 |
InChI Key |
KKUPVCAOHRAINR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-oxopropanamide](/img/structure/B15352067.png)

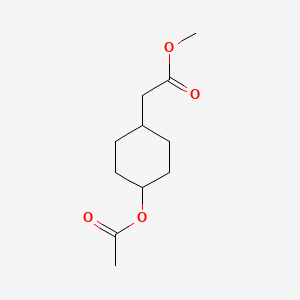
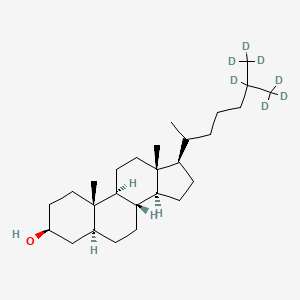
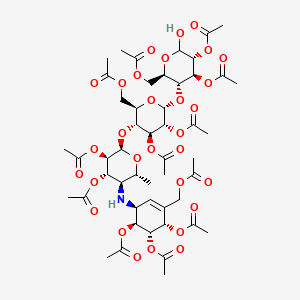

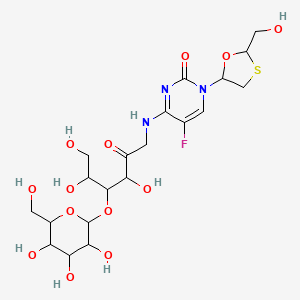
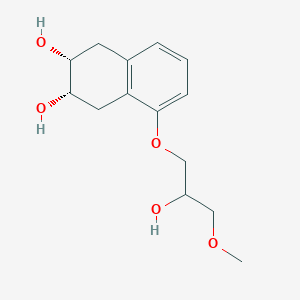
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B15352112.png)
